2-benzoyl-N-isopentylbenzamide
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Overview
Description
2-benzoyl-N-isopentylbenzamide is a benzamide derivative, a class of compounds known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry. Benzamides are characterized by the presence of a benzoyl group attached to an amide nitrogen, which imparts unique chemical and biological properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N-isopentylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-N-isopentylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form carboxyl groups.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amide nitrogen under acidic or basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-benzoyl-N-isopentylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-benzoyl-N-isopentylbenzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives have been shown to activate human glucokinase, which plays a crucial role in glucose metabolism . The compound’s effects are mediated through hydrogen bonding interactions with key residues in the active site of the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- N-benzimidazol-2yl benzamide
Uniqueness
2-benzoyl-N-isopentylbenzamide is unique due to its specific structural features, such as the presence of a benzoyl group and a 3-methylbutyl side chain. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other benzamide derivatives .
Properties
CAS No. |
923557-36-2 |
---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4g/mol |
IUPAC Name |
2-benzoyl-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C19H21NO2/c1-14(2)12-13-20-19(22)17-11-7-6-10-16(17)18(21)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,22) |
InChI Key |
MZVFUHADNRFYLC-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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